molecular formula C6H8N2O3 B2371264 2-Ethoxy-1,3-oxazole-4-carboxamide CAS No. 1240621-59-3

2-Ethoxy-1,3-oxazole-4-carboxamide

Cat. No.: B2371264
CAS No.: 1240621-59-3
M. Wt: 156.141
InChI Key: CTOBQBZULTXTQO-UHFFFAOYSA-N
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Description

2-Ethoxy-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.141. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Modular Synthesis of Oxazoles : A study reported an efficient modular synthesis of 2,4-oxazole using a gold-catalyzed oxidation strategy. This approach involves a [3 + 2] annulation between a terminal alkyne and a carboxamide, leading to the oxazole ring formation (Luo et al., 2012).
  • Application in Synthesizing Macrolides : Oxazoles, like 2-Ethoxy-1,3-oxazole-4-carboxamide, can serve as activated carboxylates for synthesizing macrolides, which have applications in creating various natural products (Wasserman et al., 1981).

Chemical Properties and Reactions

  • Formation of 1,3-Oxazole Derivatives : Research on the generation and utilization of zinc derivatives of functionalized 1,3-oxazole, like this compound, has shown potential in nucleophilic addition reactions for the synthesis of various compounds (Gangloff et al., 1992).
  • Rhodium-Catalyzed Heterocycloaddition : Rhodium(II) acetate catalysis has been utilized for the synthesis of functionalized 1,3-oxazole derivatives, showcasing the importance of this compound in creating diverse heterocyclic systems (Connell et al., 1993).

Applications in Medicinal Chemistry

  • Potential Anticancer Agents : The synthesis and biological evaluation of derivatives related to this compound have been explored as potential anticancer agents. These derivatives were evaluated against various human cancer cell lines, indicating the compound's relevance in cancer research (Aliabadi et al., 2010).
  • Design of Antimicrobial Agents : Synthesis and bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxamides, which are chemically related to this compound, have shown promising results as antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

Biochemical Analysis

Biochemical Properties

Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions would depend on the exact structure and functional groups present in the 2-Ethoxy-1,3-oxazole-4-carboxamide molecule.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

2-ethoxy-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-6-8-4(3-11-6)5(7)9/h3H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOBQBZULTXTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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